Home > Products > Screening Compounds P89392 > Methimepip dihydrobromide
Methimepip dihydrobromide - 817636-54-7

Methimepip dihydrobromide

Catalog Number: EVT-254751
CAS Number: 817636-54-7
Molecular Formula: C10H19Br2N3
Molecular Weight: 341.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methimepip dihydrobromide is a chemical compound primarily recognized for its role as a histamine H3 receptor antagonist. This compound is part of a broader class of imidazole and piperidine derivatives, which have garnered significant attention in pharmacological research for their potential therapeutic applications, particularly in the modulation of neurotransmitter systems.

Source and Classification

Methimepip dihydrobromide is classified under the category of histamine receptor antagonists, specifically targeting the H3 subtype. This classification is crucial as H3 receptors are implicated in various physiological processes, including neurotransmitter release modulation, making them attractive targets for drug development aimed at treating conditions such as cognitive disorders and sleep disturbances.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methimepip dihydrobromide typically involves several key steps, which may vary depending on the specific synthetic route chosen. A common approach includes:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as imidazole derivatives and piperidine.
  2. Coupling Reactions: The initial step involves coupling an imidazole derivative with a piperidine moiety through standard metal-catalyzed reactions, often employing reagents like magnesium bromide or lithium diisopropylamide.
  3. Salification: The final step generally includes the formation of the dihydrobromide salt, which enhances the compound's solubility and stability. This can be achieved by reacting the base form of Methimepip with hydrobromic acid in an appropriate solvent such as ethanol or methanol .
Molecular Structure Analysis

Structure and Data

Methimepip dihydrobromide has a complex molecular structure characterized by its imidazole and piperidine rings. The molecular formula is typically represented as C10H14Br2N4C_{10}H_{14}Br_2N_4. The compound’s structural features include:

  • Imidazole Ring: A five-membered ring containing two nitrogen atoms, contributing to the compound's basicity.
  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.

The three-dimensional conformation of Methimepip is essential for its interaction with histamine receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Methimepip dihydrobromide undergoes various chemical reactions that are critical for its functionality:

  1. Nucleophilic Substitution: The imidazole nitrogen can participate in nucleophilic substitution reactions, allowing further functionalization.
  2. Protonation/Deprotonation: The basic nature of the nitrogen atoms allows for protonation under acidic conditions, which is reversible and crucial for its receptor binding profile.
  3. Salt Formation: The formation of the dihydrobromide salt enhances solubility and bioavailability, making it suitable for pharmacological applications .
Mechanism of Action

Process and Data

The mechanism of action of Methimepip dihydrobromide primarily involves its antagonistic effects on histamine H3 receptors:

  • Receptor Binding: Methimepip binds to the H3 receptor, preventing histamine from exerting its effects. This blockade leads to increased release of neurotransmitters such as acetylcholine and norepinephrine.
  • Physiological Effects: By modulating neurotransmitter release, Methimepip can influence various physiological responses, including cognition enhancement and sedation reduction.

Research indicates that this compound can exhibit biased agonism, selectively activating certain signaling pathways while inhibiting others, which may lead to differentiated therapeutic effects across various conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methimepip dihydrobromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in polar solvents such as water and ethanol due to its ionic nature when in salt form.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data includes melting point ranges typically between 200-210°C when in pure form .

Applications

Scientific Uses

Methimepip dihydrobromide has several scientific applications primarily within pharmacology:

  • Research Tool: It serves as a valuable tool in studying histamine receptor functions and their implications in neurological disorders.
  • Therapeutic Potential: Investigated for potential therapeutic uses in treating conditions associated with H3 receptor dysregulation, including cognitive impairments, obesity, and sleep disorders.
  • Drug Development: Its properties make it a candidate for further development into more selective H3 receptor modulators that could provide enhanced efficacy with fewer side effects compared to existing treatments .
Receptor Pharmacology & Selectivity Profiling

Histamine H3 Receptor Agonism: Mechanisms of Action

Methimepip dihydrobromide (817636-54-7) is a potent and selective agonist of the histamine H3 receptor (H3R), a class A G protein-coupled receptor (GPCR). It exhibits high binding affinity for human H3R, with a pKᵢ value of 9.0 and functional agonist activity reflected by a pEC₅₀ of 9.5 [1] [7]. Mechanistically, H3R activation by methimepip triggers Gαᵢ/o-mediated signaling, leading to inhibition of adenylyl cyclase and reduced intracellular cyclic adenosine monophosphate (cAMP) production. This pathway modulates neurotransmitter release in the central nervous system (CNS), including histamine, acetylcholine, and dopamine [3] [8]. In vivo microdialysis studies in rats demonstrate that methimepip (5 mg/kg, intraperitoneal) reduces basal brain histamine levels by ~75%, confirming its ability to cross the blood-brain barrier and engage autoreceptor-mediated negative feedback [1].

Table 1: Key Pharmacological Parameters of Methimepip at Human Histamine H3 Receptors

ParameterValueExperimental System
pKᵢ9.0Radioligand binding assay
pEC₅₀9.5Functional cAMP inhibition
pD₂ (guinea pig ileum)8.26Electrically evoked contraction

Cross-Reactivity Analysis with H1, H2, and H4 Receptors

Methimepip demonstrates exceptional selectivity for H3R over other histamine receptor subtypes. Binding affinity analyses reveal a >10,000-fold selectivity for H3R over human H1 and H2 receptors (pKᵢ < 5.0) and ~2000-fold selectivity over the human H4 receptor (pKᵢ = 5.7) [1] [4] [7]. This minimal cross-reactivity is attributed to structural modifications in the N-substituted piperidinyl alkyl imidazole scaffold, particularly the N-methyl group on the piperidine nitrogen, which optimizes interaction with the orthosteric binding pocket of H3R while hindering engagement with H1, H2, or H4 receptor binding sites [1] [8]. Functional studies in guinea pig ileum confirm H3R-specific activity (pD₂ = 8.26) without observable H1-mediated smooth muscle contraction [1] [2].

Functional Selectivity in GPCR Signaling Pathways

As a GPCR agonist, methimepip primarily activates canonical Gαᵢ/o-dependent signaling. However, emerging research suggests potential for functional selectivity (biased agonism), where ligands preferentially activate specific downstream pathways over others [3] [5]. While comprehensive bias factor analyses for methimepip are limited, its structural similarity to immepip (a reference H3/H4 agonist) and profound cAMP suppression indicate strong bias toward Gαᵢ/o engagement versus β-arrestin recruitment [3] [10]. This bias may enhance therapeutic predictability by avoiding non-canonical signaling cascades linked to adverse effects. The compound’s utility in optogenetic-GPCR hybrid studies further underscores its precision in dissecting Gi-coupled signaling networks [3].

Comparative Pharmacodynamics with Other H3 Ligands

Compared to prototypical H3R agonists, methimepip offers superior receptor specificity and potency:

  • Immepip: Methimepip (N-methyl immepip analog) exhibits ~200-fold greater H3/H4 selectivity than immepip, which lacks significant subtype discrimination [1] [9]. Immepip reduces cortical histamine release but shows weak sleep promotion, suggesting differential neuromodulatory outcomes [9].
  • R-α-methylhistamine: Methimepip demonstrates higher CNS penetrance and potency in reducing brain histamine (75% reduction vs. ~50% for R-α-methylhistamine at equivalent doses) [1] [8].
  • Non-imidazole agonists (e.g., JNJ-5207852): While newer agents offer improved pharmacokinetics, methimepip remains a benchmark for maximal efficacy (pEC₅₀ ~9.5) and binding affinity (pKᵢ 9.0) among imidazole-based agonists [1] [7].

Table 2: Comparative Analysis of Methimepip and Reference H3 Receptor Agonists

LigandH3R pKᵢ/pEC₅₀H4R Selectivity RatioKey Functional Outcome
Methimepip9.0 / 9.5~2000-fold75% reduction in brain histamine
Immepip8.8 / 9.1<10-foldHistamine release ↓, weak sleep induction
R-α-methylhistamine8.5 / 8.7~500-foldModerate histamine reduction (50%)
JNJ-52078528.2 / 8.3>1000-foldProlonged wakefulness suppression

Properties

CAS Number

817636-54-7

Product Name

Methimepip dihydrobromide

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide

Molecular Formula

C10H19Br2N3

Molecular Weight

341.09 g/mol

InChI

InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H

InChI Key

XTJPHXJFOFOXJG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br

Synonyms

4-((1H-imidazol-5-yl)methyl)-1-methylpiperidine dihydrobromide

Canonical SMILES

CN1CCC(CC1)CC2=CN=CN2.Br.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.